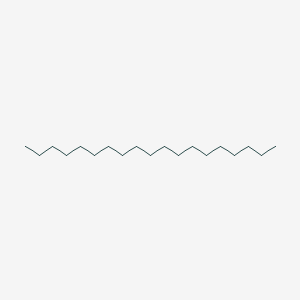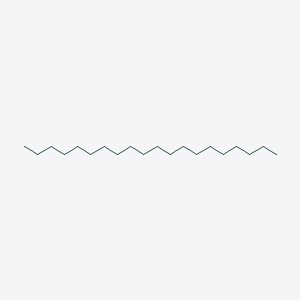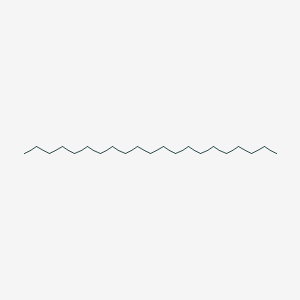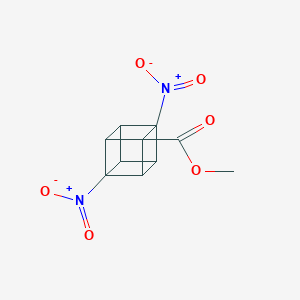
Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin (GAPAMC) is a synthetic peptide that has gained attention in the scientific community due to its unique properties. This peptide is a fluorogenic substrate that is commonly used in enzyme assays to measure the activity of proteases. The synthesis of GAPAMC is a complex process that involves several steps.
Mécanisme D'action
The mechanism of action of Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin involves the cleavage of the peptide bond between the phenylalanine and the coumarin moiety by proteases. This cleavage results in the release of a fluorescent molecule, which can be measured using a fluorometer. The fluorescence intensity is directly proportional to the amount of protease activity present in the sample.
Biochemical and physiological effects
Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin has no known biochemical or physiological effects on its own. However, it is commonly used in enzyme assays to measure the activity of proteases, which play important roles in many biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin as a substrate in enzyme assays is its high sensitivity. The fluorescence intensity is directly proportional to the amount of protease activity present in the sample, allowing for accurate quantification of protease activity. Additionally, Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin is a stable substrate that can be stored for long periods of time without degradation.
One limitation of using Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin is that it is not specific to a particular protease. It can be cleaved by a wide range of proteases, making it difficult to determine which protease is responsible for the observed activity. Additionally, the fluorescence intensity can be affected by factors such as pH and temperature, which can lead to variability in the results.
Orientations Futures
There are several future directions for research involving Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin. One area of interest is the development of more specific substrates for individual proteases. This would allow for more accurate measurement of protease activity and could lead to the development of new drugs that target specific proteases.
Another area of interest is the use of Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin in vivo. Currently, Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin is only used in vitro in enzyme assays. However, there is potential for its use in vivo as a diagnostic tool for diseases that are associated with abnormal protease activity.
Conclusion
In conclusion, Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin is a synthetic peptide that is commonly used as a substrate in enzyme assays to measure the activity of proteases. Its high sensitivity and stability make it a valuable tool in the scientific community. While there are limitations to its use, there are also many future directions for research that could lead to new discoveries in the field of protease biology.
Méthodes De Synthèse
The synthesis of Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin involves several steps that require expertise in organic chemistry. The first step involves the synthesis of the coumarin moiety, which is achieved by reacting 7-hydroxycoumarin with 4-nitrophenyl chloroformate. The resulting intermediate is then reacted with N-Fmoc-glycine to form the protected coumarin-glycine intermediate. This intermediate is then reacted with N-Fmoc-alanine, N-Fmoc-phenylalanine, and N-Fmoc-glutamic acid to form the protected Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin intermediate. The final step involves the removal of the protecting groups to yield the final product, Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin.
Applications De Recherche Scientifique
Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin is commonly used as a substrate in enzyme assays to measure the activity of proteases. Proteases are enzymes that cleave peptide bonds and are involved in many biological processes, including digestion, blood clotting, and immune response. The activity of proteases can be measured by monitoring the cleavage of Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin, which results in the release of a fluorescent molecule. This fluorescence can be measured using a fluorometer, allowing for the quantification of protease activity.
Propriétés
Numéro CAS |
144398-31-2 |
|---|---|
Nom du produit |
Glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin |
Formule moléculaire |
C30H34N4O8 |
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H34N4O8/c1-17-14-27(38)42-24-16-21(12-13-22(17)24)33-23(15-20-8-5-4-6-9-20)30(41)34-29(40)19(3)32-28(39)18(2)31-25(35)10-7-11-26(36)37/h4-6,8-9,12-14,16,18-19,23,33H,7,10-11,15H2,1-3H3,(H,31,35)(H,32,39)(H,36,37)(H,34,40,41)/t18-,19-,23-/m0/s1 |
Clé InChI |
RVULACOTIZBPNQ-YDHSSHFGSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCCC(=O)O |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCC(=O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCC(=O)O |
Autres numéros CAS |
144398-31-2 |
Synonymes |
Glt-Ala-Ala-Phe-AMC glutaryl-alanyl-alanyl-phenylalanyl-amidomethylcoumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)

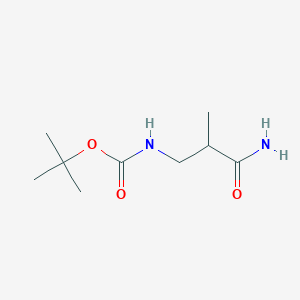
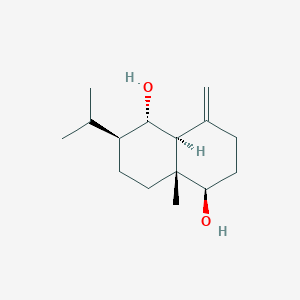
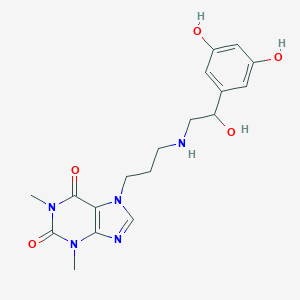
![(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B133379.png)
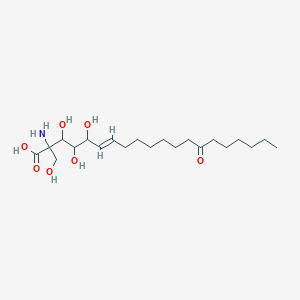
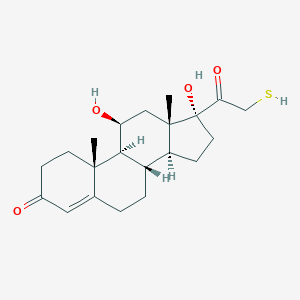
![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)
